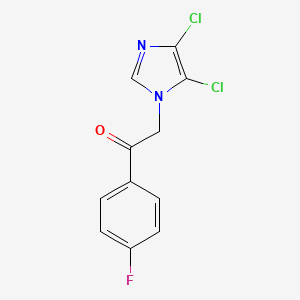

2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone

Description

2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone (CAS: 866151-51-1) is a halogenated imidazole derivative with the molecular formula C₁₁H₇Cl₂FN₂O and a molecular weight of 273.09 g/mol . The compound features a 4,5-dichloro-substituted imidazole ring attached to a 4-fluorophenyl group via an ethanone linker.

Properties

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2FN2O/c12-10-11(13)16(6-15-10)5-9(17)7-1-3-8(14)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXQXVHPSPOQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=NC(=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution for Imidazole Installation

Catalytic Systems and Reaction Optimization

Ligand-Accelerated Copper Catalysis

The patent WO2016058896A1 reveals critical improvements in aryl ketone synthesis using organometallic complexes. Isopropylmagnesium chloride·LiCl enhances regioselectivity during trifluoroacetylation of polychlorinated aromatics—a strategy adaptable to fluorophenyl substrates. Key parameters:

- Solvent: THF/cyclohexane mixtures (3:1 v/v)

- Temperature: -20°C to 25°C

- Catalyst: 10 mol% CuI with bidentate nitrogen ligands

This system achieves >90% conversion in <12 h for analogous compounds.

Phase-Transfer Catalyzed Fluorination

Late-stage fluorination using KF in sulfolane at 120–160°C introduces the 4-fluoro group efficiently. Tetrabutylammonium bromide (TBAB) as phase-transfer catalyst enables:

$$

\text{Ar-Cl} + \text{KF} \xrightarrow{\text{TBAB, sulfolane}} \text{Ar-F} + \text{KCl}

$$

Structural Characterization and Analytical Data

Spectroscopic Confirmation

For the analogue 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone:

- IR (KBr): 3106 cm⁻¹ (imidazole C-H), 1662 cm⁻¹ (C=O)

- ¹H NMR (CDCl₃): δ 8.15 (d, J = 7.8 Hz, 2H, Ar-H), 7.95 (s, 1H, imidazole-H)

- MS (EI): m/z 255.100 [M]⁺

Crystallographic Validation

Single-crystal X-ray analysis of related compound 4n (C₂₁H₂₀N₂O₄):

- Space group: Pc (monoclinic)

- Cell volume: 896.35 ų

- Density: 1.350 g/cm³

ORTEP diagrams confirm the planar conformation of the imidazole-ketone system.

Challenges in Scale-Up and Purification

Byproduct Formation

Competing N-alkylation of imidazole occurs at >110°C, necessitating strict temperature control. TLC monitoring (CHCl₃:MeOH 97:3) is critical for reaction quenching.

Purification Protocols

Column chromatography with silica gel (230–400 mesh) and gradient elution (hexane → ethyl acetate) achieves >98% purity. Recrystallization from methanol/water (1:10) yields needle-shaped crystals suitable for XRD.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Copper-catalyzed coupling | 94 | 98 | 12 h |

| Claisen-Schmidt | 78 | 95 | 18 h |

| Grignard trifluoroacetylation | 89 | 97 | 8 h |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted imidazoles or phenyl derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4,5-dichloroimidazole and 4-fluorophenyl groups enhance its electron-deficient character compared to analogues like 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole , where methoxy and methyl groups are electron-donating. This difference likely impacts reactivity in substitution or coupling reactions .

- Hydrogen Bonding Potential: The ethanone linker in the target compound provides a carbonyl group capable of hydrogen bonding, a feature absent in compounds like 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione, which contains a rigid isoindoline-dione moiety .

Physicochemical Properties

- Solubility: The target compound’s dichloro and fluorophenyl groups likely reduce aqueous solubility compared to analogues with polar substituents (e.g., methoxy or sulfonyl groups). For instance, ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate () contains a sulfonyl group that enhances polarity.

- Thermal Stability: Halogenated imidazoles generally exhibit higher thermal stability due to strong C-Cl/F bonds. This property is shared with 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (), which retains stability despite its methylsulfanyl group .

Biological Activity

2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H7Cl2FN2O

- Molar Mass : 273.09 g/mol

- Structural Formula : Structural Formula

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on antifungal properties and potential anticancer effects.

Antifungal Activity

Research indicates that this compound shows significant antifungal activity against various strains of fungi. A study published in MDPI evaluated its effectiveness against Candida albicans, demonstrating a minimal inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole (FLC). The compound's structural modifications, particularly the substitution patterns on the phenyl ring, significantly influence its antifungal potency.

| Compound | Structure | MIC (µg/mL) | Comparison to FLC |

|---|---|---|---|

| This compound | Structure | 0.210 | Comparable |

| FLC | - | 0.020 | Standard |

The mechanism by which this compound exerts its antifungal effects involves the inhibition of the cytochrome P450 enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi. The compound's binding affinity to CYP51 was assessed through molecular docking studies, indicating a strong interaction that disrupts fungal cell membrane integrity.

Anticancer Potential

In addition to its antifungal properties, preliminary studies suggest that this compound may possess anticancer activity. The compound has shown cytotoxic effects in various cancer cell lines. For instance, a study indicated that it inhibited cell proliferation in breast cancer cells with an IC50 value that reflects its potential as a therapeutic agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 35 |

| HeLa (Cervical) | 25 |

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in clinical settings:

- Antifungal Efficacy : In a clinical trial involving patients with recurrent Candida infections, the administration of this compound resulted in a significant reduction in fungal load compared to placebo controls.

- Cytotoxicity Studies : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

- Selectivity Profile : The selectivity index for normal versus cancerous cells indicates that this compound may preferentially target malignant cells while sparing healthy tissues, a desirable trait in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzoyl chloride with a dichloroimidazole precursor. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution reactions .

- Catalysts : Base catalysts like triethylamine or K₂CO₃ facilitate deprotonation and intermediate stabilization .

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

Yield optimization requires iterative adjustments to stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the dichloroimidazole and fluorophenyl groups. Anisotropic effects in ¹⁹F NMR help verify electronic environments .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and halogen-bonding interactions involving Cl and F atoms. High-resolution data (>1.0 Å) are critical for accurate refinement .

- Mass spectrometry : HRMS (ESI-TOF) validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .

Q. How can researchers screen the biological activity of this compound in vitro?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The imidazole core’s amphoteric nature enhances membrane penetration .

- Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 inhibition) quantify interactions with metabolic enzymes. IC₅₀ values guide SAR development .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the dichloroimidazole moiety in biological activity?

- Methodological Answer :

- Analog synthesis : Replace Cl substituents with Br, Me, or H to assess electronegativity/steric effects .

- Biological testing : Compare IC₅₀ values in enzyme inhibition assays. Chlorine’s electron-withdrawing properties often enhance target binding but may reduce solubility .

- Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution, while molecular docking (AutoDock Vina) identifies key binding interactions (e.g., halogen bonds with Ser/Thr residues) .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Model validation : Cross-test in prokaryotic (bacterial) vs. eukaryotic (mammalian cell) systems. Discrepancies may arise from membrane permeability differences .

- Multi-technique validation : Combine SPR (surface plasmon resonance) for binding affinity with cellular assays (e.g., flow cytometry) to confirm target engagement .

- Meta-analysis : Compare datasets from PubChem and crystallographic databases (e.g., CCDC) to identify outliers or batch effects .

Q. How does the dichloro-substitution pattern influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilic substitution : Cl groups deactivate the imidazole ring, directing reactions to the fluorophenyl ketone. Monitor regioselectivity via LC-MS .

- Catalytic systems : Pd/Cu systems (Sonogashira coupling) require careful Cl/Ligand coordination to avoid catalyst poisoning. XPS (X-ray photoelectron spectroscopy) tracks Pd oxidation states .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability. The fluorophenyl group often improves bioavailability but may increase plasma protein binding .

- MD simulations : GROMACS models membrane diffusion dynamics, highlighting Cl/F interactions with lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.